molecular formula C15H13N3O4 B2834801 (E)-N'-(2-nitrobenzylidene)-2-phenoxyacetohydrazide CAS No. 316136-79-5

(E)-N'-(2-nitrobenzylidene)-2-phenoxyacetohydrazide

Cat. No.: B2834801
CAS No.: 316136-79-5
M. Wt: 299.286
InChI Key: OWSQTBWRJQEWHU-MHWRWJLKSA-N
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Description

(E)-N’-(2-nitrobenzylidene)-2-phenoxyacetohydrazide is a chemical compound that belongs to the class of hydrazones It is characterized by the presence of a nitro group attached to a benzylidene moiety, which is further linked to a phenoxyacetohydrazide structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N’-(2-nitrobenzylidene)-2-phenoxyacetohydrazide typically involves the condensation reaction between 2-nitrobenzaldehyde and 2-phenoxyacetohydrazide. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to facilitate the formation of the hydrazone linkage, and the product is then isolated by filtration and recrystallization .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can improve the sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions

(E)-N’-(2-nitrobenzylidene)-2-phenoxyacetohydrazide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemistry

In chemistry, (E)-N’-(2-nitrobenzylidene)-2-phenoxyacetohydrazide is used as a building block for the synthesis of more complex molecules. It serves as a precursor for the preparation of various heterocyclic compounds and can be employed in the development of new materials with specific properties .

Biology

In biological research, this compound has been investigated for its potential as an antimicrobial and anticancer agent. Its ability to interact with biological macromolecules, such as proteins and nucleic acids, makes it a valuable tool for studying biochemical pathways and mechanisms .

Medicine

In medicine, (E)-N’-(2-nitrobenzylidene)-2-phenoxyacetohydrazide has shown promise as a therapeutic agent. Its derivatives have been explored for their potential to inhibit the growth of cancer cells and to act as antimicrobial agents against various pathogens .

Industry

In the industrial sector, this compound is used in the development of sensors and catalysts. Its unique chemical structure allows it to participate in various catalytic processes, making it useful in the production of fine chemicals and pharmaceuticals .

Mechanism of Action

The mechanism of action of (E)-N’-(2-nitrobenzylidene)-2-phenoxyacetohydrazide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to the inhibition of key biochemical pathways. Additionally, the hydrazone linkage can form covalent bonds with nucleophilic sites on proteins and enzymes, thereby modulating their activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(E)-N’-(2-nitrobenzylidene)-2-phenoxyacetohydrazide is unique due to its combination of a nitrobenzylidene moiety with a phenoxyacetohydrazide structure. This unique combination imparts specific chemical reactivity and biological activity, making it distinct from other similar compounds .

Properties

IUPAC Name

N-[(E)-(2-nitrophenyl)methylideneamino]-2-phenoxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3O4/c19-15(11-22-13-7-2-1-3-8-13)17-16-10-12-6-4-5-9-14(12)18(20)21/h1-10H,11H2,(H,17,19)/b16-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWSQTBWRJQEWHU-MHWRWJLKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OCC(=O)NN=CC2=CC=CC=C2[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)OCC(=O)N/N=C/C2=CC=CC=C2[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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